molecular formula C11H7BrFNO2 B13699308 Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Cat. No.: B13699308
M. Wt: 284.08 g/mol
InChI Key: SDXWBIOWPGBYDT-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. It is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which imparts unique chemical properties. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position . The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
  • Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Uniqueness

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms at the 6 and 7 positions, respectively, enhances its reactivity and potential as a versatile building block in organic synthesis .

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

methyl 6-bromo-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3

InChI Key

SDXWBIOWPGBYDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F

Origin of Product

United States

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